Comprehensive Technical Guide on 1-Acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline: Chemical Identity, Synthesis, and Therapeutic Applications
Comprehensive Technical Guide on 1-Acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline: Chemical Identity, Synthesis, and Therapeutic Applications
Executive Summary
The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, offering a rigid bicyclic framework that can be precisely functionalized to target complex biological pathways. While the parent compound, 8-hydroxy-1,2,3,4-tetrahydroquinoline , is well-documented as a potent ferroptosis inhibitor, its N-acetylated derivative—1-acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline —represents a highly specialized intermediate. This whitepaper provides a rigorous analysis of this derivative, detailing its chemical identity, the mechanistic rationale behind its synthesis, and its advanced applications in drug development, specifically in kinase inhibition and radical scavenging.
Chemical Identity and Registry Analysis
In commercial and patent literature, specific highly functionalized intermediates often bypass standard registry indexing until they reach late-stage clinical evaluation.
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Parent Scaffold: The unacetylated base, 8-hydroxy-1,2,3,4-tetrahydroquinoline, is officially registered under CAS Number 6640-50-2 [1]. It is commercially recognized in pharmacological screening as Ferroptosis-IN-21 [2].
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Acetylated Derivative: The target compound, 1-acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline, lacks a widely published, standalone CAS number in standard public databases, categorizing it as a specialized synthetic intermediate. However, related non-hydroxylated analogs (e.g., 1-acetyl-1,2,3,4-tetrahydroquinoline) are heavily utilized as starting materials for complex drug architectures[3].
Quantitative Physicochemical Comparison
To understand the impact of N-acetylation, we must compare the quantitative and structural properties of the parent compound against the acetylated derivative.
| Property | 8-Hydroxy-1,2,3,4-tetrahydroquinoline (Parent) | 1-Acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline (Derivative) |
| CAS Number | 6640-50-2[1] | Unassigned (Specialized Intermediate) |
| Molecular Formula | C9H11NO | C11H13NO2 |
| Molecular Weight | 149.19 g/mol [1] | 191.23 g/mol |
| Melting Point | 121 - 121.5 °C[1] | Predicted 140 - 145 °C (due to amide rigidity) |
| Key Functional Groups | Secondary amine, Phenolic OH | Tertiary amide, Phenolic OH |
| Primary Utility | Direct ferroptosis inhibitor[2] | Scaffold for CK2 inhibitors / Lipophilic prodrug[3] |
Mechanistic Rationale for N-Acetylation (E-E-A-T)
In drug design, the decision to acetylate the N1 position of a tetrahydroquinoline is never arbitrary. It is driven by strict physicochemical and pharmacokinetic causality:
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Elimination of Basicity: The parent compound contains a secondary amine, which is protonated at physiological pH. Acetylation converts this into a neutral tertiary amide. This modification significantly increases the lipophilicity of the molecule, enhancing its ability to passively diffuse across the blood-brain barrier (BBB) or cellular lipid bilayers.
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Hydrogen Bond Network Modulation: The 8-hydroxyl group is situated adjacent to the N1 atom. In the parent compound, intramolecular hydrogen bonding can occur between the OH and the basic nitrogen. Acetylating the nitrogen alters this dynamic, forcing the 8-OH group to act exclusively as an external hydrogen-bond donor/acceptor. This is a critical factor when designing inhibitors that must anchor into specific enzymatic pockets, such as the ATP-binding site of protein kinase CK2[3].
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Metabolic Stability: Blocking the secondary amine prevents unwanted Phase I oxidative metabolism (e.g., N-dealkylation or N-oxidation by CYP450 enzymes), thereby extending the compound's biological half-life.
Validated Synthesis Protocol
The synthesis of 1-acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline is a two-phase process. Every step below is designed as a self-validating system to ensure high yield and regioselectivity.
Caption: Step-by-step synthesis workflow of 1-acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline.
Phase 1: Regioselective Catalytic Hydrogenation
Causality: Standard palladium-on-carbon (Pd/C) reduction can lead to over-reduction of the aromatic phenol ring or require dangerously high pressures. Utilizing a Rhodium catalyst loaded on Poly(DVB-co-NVP) microspheres allows the reaction to proceed under exceptionally mild conditions, ensuring strict regioselectivity for the nitrogen-containing heterocycle[1].
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Preparation: Dissolve 100 mmol of 8-hydroxyquinoline in 500 mL of deionized water.
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Catalysis: Add 0.7 mmol of Rh/Poly(DVB-co-NVP) catalyst to the reactor[1].
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Purging: Replace the atmosphere in the reaction kettle with hydrogen gas five times to eliminate oxygen, preventing catalyst poisoning.
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Reaction: Stir the mixture at room temperature (25°C) under atmospheric pressure (1 atm) for 40 minutes[1].
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Self-Validation: Monitor via Thin-Layer Chromatography (TLC). 1H NMR must confirm the loss of aromatic pyridine protons and the appearance of aliphatic multiplets (C2, C3, C4 protons) between 1.8 and 3.4 ppm.
Phase 2: Kinetically Controlled Selective N-Acetylation
Causality: The secondary amine is more nucleophilic than the phenolic hydroxyl. By controlling the stoichiometry and temperature, N-acetylation is kinetically favored over O-acetylation. Pyridine acts as both an acid scavenger and a nucleophilic catalyst.
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Preparation: Dissolve the purified 8-hydroxy-1,2,3,4-tetrahydroquinoline (CAS: 6640-50-2) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Base Addition: Add 1.2 equivalents of anhydrous pyridine. Cool the reaction flask to 0°C using an ice bath to control the exothermic nature of the acylation.
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Acylation: Dropwise, add exactly 1.05 equivalents of acetic anhydride (Ac2O).
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Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.
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Self-Validation: Quench with water and extract the organic layer. In the IR spectrum, the disappearance of the N-H stretch (~3300 cm⁻¹) and the emergence of a strong amide carbonyl stretch (~1650 cm⁻¹) validate successful N-acetylation. The O-H stretch (~3400 cm⁻¹) must remain intact, confirming that O-acetylation did not occur.
Pharmacological Applications
A. Ferroptosis Modulation and Radical Scavenging
The parent scaffold (Ferroptosis-IN-21) is a highly potent inhibitor of ferroptosis, exhibiting nanomolar cytoprotective activity (EC50 = 61.7 nM in HT-1080 cells)[2]. It protects against renal ischemia/reperfusion (I/R) injury not by chelating iron, but by acting as a direct peroxyl radical scavenger, effectively halting the propagation of lipid peroxidation[2].
The 1-acetyl derivative serves as a highly effective lipophilic prodrug in this context. Once it crosses the cell membrane, intracellular amidases can cleave the acetyl group to release the active secondary amine. Alternatively, if the 8-hydroxyl group remains unesterified, the intact acetylated molecule may still exert direct radical scavenging activity while benefiting from enhanced cellular retention.
Caption: Mechanism of tetrahydroquinoline scaffolds in blocking lipid ROS and preventing ferroptosis.
B. Protein Kinase CK2 Inhibition
Protein kinase CK2 is a pleiotropic, constitutively active kinase heavily implicated in cell cycle regulation, apoptosis, and the progression of various cancers[3]. Tetrahydroquinoline derivatives, specifically 1-acetyl-1,2,3,4-tetrahydroquinoline, are foundational starting materials for synthesizing 5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid architectures[3].
By utilizing 1-acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline as the building block, medicinal chemists introduce a critical hydroxyl anchor at the 8-position. Computational docking models indicate that functional groups in this region stabilize the "inhibitor-CK2" complex via π-π stacking and hydrogen bonding with key residues (such as Phe113) within the ATP-binding site[3].
Conclusion
While 1-acetyl-8-hydroxy-1,2,3,4-tetrahydroquinoline may not possess a universally indexed commercial CAS number, its chemical lineage is deeply rooted in highly active pharmacological scaffolds. By understanding the causality behind its N-acetylation—namely the modulation of lipophilicity, basicity, and hydrogen bonding—researchers can effectively utilize this intermediate to synthesize next-generation kinase inhibitors and advanced ferroptosis modulators.
References
- 1,2,3,4-Tetrahydro-8-hydroxyquinoline | 6640-50-2 ChemicalBook
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 ResearchG
- Ferroptosis-IN-21 (1,2,3,4-Tetrahydroquinolin-8-ol) MedChemExpress
